2-(4-Butoxyphenyl)acetamide
Overview
Description
2-(4-Butoxyphenyl)acetamide is an organic compound with the molecular formula C12H17NO2. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is a derivative of acetamide, where the acetamide group is attached to a 4-butoxyphenyl ring.
Mechanism of Action
- The binding group in 2-(4-Butoxyphenyl)acetamide is hydroxamic acid, which has been successfully used in sensitizers for DSCs .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-(4-Butoxyphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with various enzymes involved in metabolic pathways, influencing their activity and stability . The compound’s interactions with proteins and other biomolecules are characterized by binding interactions that can modulate the activity of these biomolecules, thereby affecting biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can affect the expression of specific genes, leading to changes in cellular behavior and function. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to the inhibition or activation of enzymes, resulting in changes in biochemical pathways. The compound’s ability to bind to specific proteins and enzymes allows it to modulate their activity, leading to alterations in gene expression and cellular function . This mechanism of action is crucial for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function, highlighting its potential for sustained biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and its potential effects on various tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as different subcellular environments provide distinct biochemical contexts . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and its potential therapeutic applications.
Preparation Methods
2-(4-Butoxyphenyl)acetamide can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction (SN2) of N-(4-hydroxyphenyl)acetamide with 1-bromobutane in the presence of sodium hydroxide . This reaction typically requires reflux conditions to ensure complete conversion. The product is then purified to achieve high purity, often through recrystallization or other purification techniques .
Chemical Reactions Analysis
2-(4-Butoxyphenyl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): As mentioned, it can be synthesized via SN2 reactions.
Oxidation and Reduction:
Substitution Reactions: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under suitable conditions.
Common reagents for these reactions include bromine for halogenation and nitric acid for nitration. The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Butoxyphenyl)acetamide has several applications in scientific research:
Pharmaceuticals: It is used as an impurity reference material for non-steroidal anti-inflammatory drugs (NSAIDs) like Bufexamac.
Analytical Chemistry: It serves as a reference standard in analytical development, method validation, and stability testing.
Chemical Research: The compound is utilized in various chemical synthesis and research projects due to its reactivity and structural properties.
Comparison with Similar Compounds
2-(4-Butoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-(4-Butyl-phenyl)-2-phenoxy-acetamide: This compound has a similar structure but with a phenoxy group instead of a butoxy group.
2-(4-Methoxyphenyl)acetamide: This compound has a methoxy group instead of a butoxy group.
The uniqueness of this compound lies in its specific butoxy substitution, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-(4-butoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-3-8-15-11-6-4-10(5-7-11)9-12(13)14/h4-7H,2-3,8-9H2,1H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMPEQBSFXBQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187715 | |
Record name | 4-Butoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3413-59-0 | |
Record name | 4-Butoxybenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3413-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butoxyphenylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003413590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Butoxyphenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10187715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-butoxyphenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BUTOXYPHENYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC2L3FG3VE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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